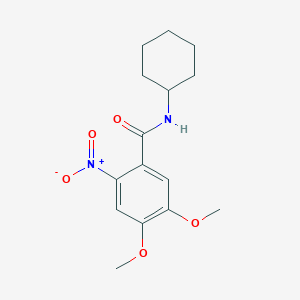![molecular formula C19H19FN6OS B5799744 1-(4-fluorophenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperazine](/img/structure/B5799744.png)
1-(4-fluorophenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-fluorophenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperazine is a chemical compound that has gained significant attention in scientific research due to its potential for various applications. This compound belongs to the class of piperazine derivatives and has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential for future research.
Wirkmechanismus
The mechanism of action of 1-(4-fluorophenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperazine is not fully understood. It has been proposed that this compound exerts its antitumor activity by inducing apoptosis in cancer cells. Additionally, it has been suggested that this compound may act as a serotonin transporter inhibitor, which may contribute to its potential use as an antidepressant and anxiolytic agent.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-fluorophenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperazine exhibits potent antitumor activity against various cancer cell lines. Additionally, this compound has been found to have anxiolytic and analgesic effects in animal models. It has also been suggested that this compound may have potential for use in the treatment of depression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-fluorophenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperazine in lab experiments is its potent antitumor activity. Additionally, this compound has been found to have anxiolytic and analgesic effects, which may be useful in various research applications. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research involving 1-(4-fluorophenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperazine. One possible direction is further investigation of its mechanism of action, which may lead to the development of more effective therapeutic agents. Additionally, this compound may be studied for its potential use in combination therapy with other cancer treatments. Furthermore, research may be conducted to investigate the potential use of this compound in the treatment of other diseases, such as depression and anxiety disorders.
Synthesemethoden
The synthesis of 1-(4-fluorophenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperazine involves the reaction of 1-(4-fluorophenyl)piperazine with 1-phenyl-1H-tetrazol-5-thiol in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields a high purity product.
Wissenschaftliche Forschungsanwendungen
1-(4-fluorophenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperazine has been extensively studied for its potential in various scientific research applications. It has been found to exhibit potent antitumor activity against various cancer cell lines and has been proposed as a potential therapeutic agent for cancer treatment. Additionally, this compound has been investigated for its potential use as an antidepressant, anxiolytic, and analgesic agent.
Eigenschaften
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(1-phenyltetrazol-5-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN6OS/c20-15-6-8-16(9-7-15)24-10-12-25(13-11-24)18(27)14-28-19-21-22-23-26(19)17-4-2-1-3-5-17/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFTWLALCMUHSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CSC3=NN=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B5799712.png)
![2-[(4-isobutoxybenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5799729.png)

![3-{[(benzylthio)acetyl]amino}-2-methylbenzoic acid](/img/structure/B5799760.png)


![4-({5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine](/img/structure/B5799782.png)